molecular formula C12H11F3N2O B2733306 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008022-69-2

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2733306
CAS No.: 1008022-69-2
M. Wt: 256.228
InChI Key: NBGPEBDZHVFZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring a pyrroloquinoxalinone core substituted with a trifluoromethyl (-CF₃) group at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical structural motif for drug design. This article compares its synthesis, bioactivity, and physicochemical properties with structurally related analogs.

Properties

IUPAC Name

8-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-8-10(6-7)17-5-1-2-9(17)11(18)16-8/h3-4,6,9H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPEBDZHVFZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions

    Quinoxaline Core Formation: This step often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Tetrahydropyrrolo Ring Formation: The final step involves cyclization to form the tetrahydropyrrolo ring, which can be accomplished through intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. The trifluoromethyl group enhances the biological activity of these compounds. For instance, derivatives with this functional group have shown significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study:
A study synthesized several derivatives of this compound and tested their antimicrobial efficacy. Compounds with electron-withdrawing groups displayed enhanced activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. These findings suggest that modifications to the compound's structure can lead to improved efficacy in targeting cancer cells.

Data Table: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Notes
Compound AHeLa12.5Significant inhibition observed
Compound BMCF-78.0High selectivity for cancer cells
Compound CA54915.0Moderate activity

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that certain derivatives can mitigate neuronal damage in models of neurodegenerative diseases.

Case Study:
In vitro studies demonstrated that specific derivatives could reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions . This property opens avenues for developing treatments for conditions like Alzheimer's disease.

Material Science Applications

Beyond biological applications, this compound is also being explored in material science for its potential use in organic electronics due to its unique structural properties and stability.

Research Findings:
Investigations into the electronic properties of this compound reveal promising characteristics for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group contributes to enhanced charge transport properties .

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein. The tetrahydropyrroloquinoxalinone core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Substituent Position and Type

  • 8-Fluoro Analog (CAS 159548-97-7): Fluorine at position 8 offers similar electronegativity but less steric hindrance, which may reduce binding affinity compared to -CF₃ .
  • 5-Substituted Derivatives : Compounds like JMS-17-2 feature a 5-(3-(4-chlorophenyl)propyl) chain, enhancing selectivity for CX3CR1 (IC₅₀ = 0.32 nM) through extended hydrophobic interactions .

Key Structural Differences

Compound Substituent(s) Key Structural Feature
8-CF₃ Derivative 8-CF₃ High lipophilicity, metabolic stability
8-Fluoro Analog 8-F Smaller size, moderate electronegativity
JMS-17-2 5-(3-(4-chlorophenyl)propyl) Extended hydrophobic tail for CX3CR1 binding
7-Morpholinosulfonyl Derivative 7-SO₂-morpholine, 5-benzyl Polar group for enhanced solubility

8-CF₃ Derivative

  • Analogous methods include: Cycloaddition: Benzimidazolium ylide cycloaddition with alkynes, followed by imidazole ring opening and cyclization . Palladium Catalysis: Oxidative carbonylation of 2-(pyrrol-1-yl)anilines (e.g., Pd(OCOCF₃)₂/Cu(OAc)₂ system) .

Comparison with Analogous Syntheses

  • 8-Fluoro Analog : Synthesized via nucleophilic substitution or directed C–H fluorination, though specifics are unspecified in evidence .
  • JMS-17-2 : Produced in three steps from 2-(1H-pyrrol-1-yl)aniline, involving alkylation and piperidine coupling (41–47% yield) .
  • Visible Light-Mediated Synthesis : Used for unsubstituted derivatives via aryl cyclopropane ring-opening; applicability to -CF₃ unclear .

Kinase Inhibition

  • BTK Inhibitors: Pyrroloquinoxalinone derivatives with substituents at positions 6 or 8 show nM-range IC₅₀ values. For example: Derivative 2: IC₅₀ = 7.41 nM (unspecified substituent) . 8-CF₃ Potential: Expected enhanced potency due to -CF₃’s hydrophobic effects, though direct data is lacking.

Enzyme and Receptor Modulation

  • CX3CR1 Antagonists : JMS-17-2’s 5-substituted chain achieves sub-nM IC₅₀ (0.32 nM), highlighting the importance of side-chain design .
  • FAAH/MAGL Inhibitors : Rigidified analogs (e.g., 6-6-5 systems) show improved enzyme binding; -CF₃ may further optimize interactions .

Antineoplastic Activity

  • Visible light-synthesized derivatives exhibit cytotoxicity, suggesting the core scaffold’s broad applicability. -CF₃’s impact here remains unexplored .

Physicochemical Properties

Property 8-CF₃ Derivative 8-Fluoro Analog JMS-17-2
Molecular Weight ~290 g/mol (estimated) 202.19 g/mol 495.5 g/mol
LogP High (due to -CF₃) Moderate High (chlorophenyl)
Solubility Low (lipophilic) Moderate Low (hydrophobic tail)
Metabolic Stability High (CF₃ resists oxidation) Moderate High

Biological Activity

The compound 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 1008022-69-2) is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles and synthesizes diverse findings regarding the biological activity of this compound, presenting relevant data tables and case studies to illustrate its efficacy and mechanisms of action.

The molecular formula of this compound is C12H11F3N2OC_{12}H_{11}F_3N_2O with a molar mass of 256.22 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions and pharmacokinetics.

PropertyValue
Molecular FormulaC12H11F3N2OC_{12}H_{11}F_3N_2O
Molar Mass256.22 g/mol
CAS Number1008022-69-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, a study demonstrated that derivatives of quinoxaline showed promising inhibitory effects on tumor cell lines with IC50 values lower than that of standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

In a comparative study involving several synthesized derivatives:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
CompoundCell LineIC50 (µM)
8-(trifluoromethyl)-...MCF73.79
SF-26812.50
NCI-H46042.30

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Studies have shown that derivatives demonstrate dual activity against both Gram-positive and Gram-negative bacteria. A specific derivative exhibited high degrees of inhibition against tested bacterial strains .

Case Study: Antimicrobial Efficacy

In vitro tests revealed:

  • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Results : Most derivatives showed significant antibacterial activity with minimal cytotoxicity to normal cells (IC50 > 100 µg/mL) .
Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliSignificant

The biological mechanisms underlying the activity of this compound are still being elucidated. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its interaction with DNA topoisomerases may contribute to its anticancer properties .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the pyrrole β-protons (δ 6.6–7.6 ppm) and the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
  • X-ray diffraction (XRD) : Resolves the tetrahydropyrrolo-quinoxaline fused ring system and confirms stereochemistry at the 3a-position .
    Methodological Note : Combine HRMS for molecular ion confirmation (e.g., [M+H]+ m/z 215 for methoxy derivatives) .

How do transition metal catalysts (Cu, Pd, Co) influence regioselectivity in C–H functionalization?

Q. Advanced

  • Copper : Favors intramolecular cyclization via Ullmann-type coupling but struggles with sterically hindered substrates .
  • Palladium : Enables direct carbonylative annulation, tolerating electron-deficient aryl groups but requiring oxidants (e.g., Cu(OAc)₂) .
  • Cobalt : Effective for C–H carbonylation in indole derivatives, though limited data exist for pyrrolo-quinoxalinones .
    Data Contradiction : Pd systems outperform Cu in functionalizing bulky substrates (e.g., trifluoromethyl groups), but Cu is preferred for cost-sensitive syntheses .

What parameters optimize reaction yields in copper-catalyzed syntheses?

Basic
Key parameters from optimization tables include:

  • Catalyst loading : 10 mol% CuI with 20 mol% 1,10-phenanthroline maximizes yield (85%) .
  • Solvent : Polar aprotic solvents (DMF > DMSO) enhance cyclization rates .
  • Temperature : 110°C balances reaction speed and decomposition risks .

What pharmacological activities are associated with this compound, and how are they evaluated?

Q. Advanced

  • CX3CR1 antagonism : Inhibits fractalkine-induced ERK phosphorylation (IC₅₀ ~50 nM) and reduces breast cancer metastasis in murine models .
  • Antiviral potential : Quinoxaline derivatives show HIV-1 reverse transcriptase inhibition, though specific data for the trifluoromethyl analog are pending .
    Assay Design : Use transwell migration assays for CX3CR1 activity and PCA tests for antiallergic properties .

How do structural modifications (e.g., trifluoromethyl vs. chloro) impact biological activity?

Q. Advanced

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuropathic models .
  • Chloro derivatives : Exhibit stronger π-π stacking with protein targets (e.g., BET bromodomains) but lower solubility .
    SAR Strategy : Use parallel synthesis to test substituents at the 8-position, prioritizing trifluoromethyl for CNS applications .

What eco-friendly alternatives exist for reducing nitro groups in quinoxalinone synthesis?

Basic
Glucose-mediated reduction : Replaces toxic Sn/HCl systems, achieving nitro-to-amine conversion in water/EtOH at 80°C. Yields (~60%) are lower than traditional methods but avoid heavy metals .

How are key intermediates (e.g., Pd–C complexes) isolated and characterized in palladium-catalyzed routes?

Q. Advanced

  • Intermediate isolation : The Pd–C activated complex is trapped using low-temperature crystallization (e.g., -20°C in toluene) and characterized via XAS/XRD .
  • Mechanistic validation : Isotopic labeling (¹³CO) confirms CO insertion precedes cyclization .

How are contradictions in proposed reaction mechanisms resolved?

Q. Advanced

  • Case study : Conflicting pathways for benzimidazolium ylide cycloaddition (concerted vs. stepwise) are resolved via DFT calculations and trapping of aziridine intermediates .
  • Experimental validation : XRD of a strained intermediate (e.g., twisted 2-(1H-pyrrolyl)aniline) confirms stepwise ring-opening/cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.